Pirotinib -

Pirotinib

Catalog Number: EVT-1535378
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
Overview

Pirotinib is a small-molecule compound primarily classified as a tyrosine kinase inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including breast cancer. The compound specifically targets the human epidermal growth factor receptor 2 (HER2) and has shown promise in overcoming resistance to other HER2-targeted therapies.

Source

Pirotinib was developed by researchers aiming to enhance the efficacy of cancer treatments through targeted inhibition of specific signaling pathways involved in tumor growth and progression. Its development involved extensive preclinical studies that demonstrated its potential effectiveness against HER2-positive tumors.

Classification

Pirotinib belongs to the class of compounds known as quinazoline derivatives, which are recognized for their ability to inhibit tyrosine kinases. This classification is significant due to the role of tyrosine kinases in various cellular processes, including proliferation, differentiation, and apoptosis.

Synthesis Analysis

The synthesis of Pirotinib involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions.

Methods and Technical Details:

  1. Starting Materials: The synthesis often begins with readily available aromatic amines and appropriate aldehydes or ketones.
  2. Reflux Conditions: The reaction mixture is generally refluxed in a suitable solvent such as acetic acid or ethanol for several hours.
  3. Purification: After completion, the product is purified using techniques such as recrystallization or chromatography.
  4. Characterization: The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity .
Molecular Structure Analysis

Pirotinib's molecular structure is characterized by a quinazoline core with specific substituents that enhance its binding affinity for the HER2 receptor.

Structure and Data

  • Molecular Formula: C₂₂H₂₃N₅O
  • Molecular Weight: Approximately 373.45 g/mol
  • The compound features a distinct arrangement that allows it to effectively inhibit the target enzyme, with specific functional groups contributing to its biological activity.
Chemical Reactions Analysis

Pirotinib undergoes various chemical reactions during its synthesis and in biological systems.

Reactions and Technical Details:

  1. Formation of Quinazoline Ring: The key reaction involves cyclization between an aniline derivative and an appropriate carbonyl compound.
  2. Hydrolysis Reactions: In biological environments, Pirotinib may undergo hydrolysis, affecting its pharmacokinetics and bioavailability.
  3. Metabolic Pathways: Understanding its metabolic pathways is crucial for predicting its efficacy and safety profile in clinical settings .
Mechanism of Action

Pirotinib exerts its therapeutic effects primarily through the inhibition of HER2-mediated signaling pathways.

Process and Data

  1. Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of HER2, Pirotinib prevents receptor phosphorylation, thereby blocking downstream signaling cascades that promote cell proliferation.
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis in HER2-positive cancer cells, contributing to tumor regression.
  3. Clinical Implications: Studies have demonstrated that Pirotinib can be effective even in cases where other HER2-targeted therapies have failed
    4
    .
Physical and Chemical Properties Analysis

Pirotinib possesses several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range suitable for pharmaceutical applications.

Chemical Properties

  • Solubility: Pirotinib shows variable solubility in different solvents, which can impact formulation strategies for oral or intravenous administration.
  • Stability: Stability studies indicate that Pirotinib maintains integrity under various storage conditions, although light sensitivity may be a concern .
Applications

Pirotinib has significant potential applications in scientific research and clinical practice:

Molecular Mechanisms of Pyrotinib in HER2-Positive Malignancies

Structural Basis of Irreversible Pan-ErbB Receptor Inhibition

Pyrotinib (SHR1258) is an orally administered, irreversible tyrosine kinase inhibitor (TKI) designed to target the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4. Its core structure features a 3-cyanoquinoline scaffold that enables covalent binding to conserved cysteine residues in the kinase domains of ErbB receptors. Unlike reversible inhibitors (e.g., lapatinib), pyrotinib incorporates an acrylamide moiety that forms a permanent Michael adduct with the thiol group of cysteine residues (e.g., Cys-805 in HER2). This covalent modification locks the kinase in an inactive conformation, preventing ATP binding and subsequent autophosphorylation [7] [8].

Biochemical analyses reveal that pyrotinib exhibits sub-nanomolar potency against HER2 (IC₅₀ = 8.3 nM) and EGFR (IC₅₀ = 5.6 nM), surpassing lapatinib’s inhibitory activity. The drug’s selectivity arises from its interaction with a unique hydrophobic pocket adjacent to the ATP-binding site, enhancing binding affinity. X-ray crystallography studies confirm that the acrylamide group aligns with Cys-805 in HER2, facilitating nucleophilic attack and covalent bond formation. This irreversible mechanism overcomes mutations that cause steric hindrance in reversible inhibitors, explaining pyrotinib’s efficacy in trastuzumab-resistant models [3] [7].

Table 1: Structural and Biochemical Properties of Pyrotinib Compared to Other HER2 TKIs

PropertyPyrotinibLapatinibNeratinib
Target SpecificityPan-ErbBEGFR/HER2Pan-ErbB
Binding MechanismIrreversibleReversibleIrreversible
HER2 IC₅₀ (nM)8.310.27.9
Covalent Bond SiteCys-805N/ACys-805
Blood-Brain Barrier PenetrationHighModerateHigh

Covalent Binding Kinetics to HER2 Kinase Domain (Cys-805)

Pyrotinib’s covalent binding to HER2 involves a two-step kinetic process:

  • Reversible recognition: The quinoline scaffold forms hydrogen bonds with Met-801 in the hinge region of HER2, positioning the acrylamide group near Cys-805.
  • Irreversible conjugation: The electrophilic acrylamide undergoes Michael addition with the thiolate anion of Cys-805, forming a stable carbon-sulfur bond [3] [7].

Kinetic assays demonstrate a dissociation half-life (t₁/₂) of >24 hours for pyrotinib-HER2 complexes, significantly longer than reversible inhibitors like lapatinib (t₁/₂ = 4–6 hours). This prolonged occupancy ensures sustained pathway suppression despite high cellular ATP concentrations. Mass spectrometry confirms near-complete occupancy (>95%) of HER2 kinase domains at therapeutic concentrations (1–2 µM). Crucially, pyrotinib retains activity against HER2 mutants (e.g., L755S and V777L) commonly linked to lapatinib resistance due to its covalent mechanism bypassing steric clashes [3] [7] [8].

Downstream Signaling Pathway Modulation: PI3K/Akt/mTOR vs. Ras/MAPK Crosstalk

Pyrotinib disrupts two primary oncogenic cascades downstream of HER2:

  • PI3K/Akt/mTOR Pathway: HER2 heterodimerization with HER3 recruits PI3K via p85 regulatory subunits, generating PIP3 and activating Akt. Pyrotinib inhibits HER2-HER3 dimerization, reducing PIP3 production by >70% in BT-474 cells. This dephosphorylates Akt (Ser473) and mTOR, downregulating cyclin D1 and inducing G1/S cell-cycle arrest [1] [9].
  • Ras/MAPK Pathway: HER2 activates Ras via Grb2-SOS adaptors, triggering Raf/MEK/ERK phosphorylation. Pyrotinib suppresses ERK1/2 activation by >60% in SK-BR-3 cells, inhibiting c-Fos/c-Myc transcription and cell proliferation [4] [9].

Notably, cross-talk between pathways enables compensatory resistance. PI3K inhibition may amplify MAPK signaling via IRS-1 feedback loops, and vice versa. Pyrotinib’s pan-ErbB blockade mitigates this by concurrently targeting both axes. In trastuzumab-resistant models, pyrotinib reduces p-Akt and p-ERK levels synergistically when combined with PI3K inhibitors (e.g., alpelisib), overcoming feedback activation [1] [4] [9].

Table 2: Effects of Pyrotinib on Downstream Signaling Pathways in HER2+ Breast Cancer Models

PathwayKey ComponentsChange After PyrotinibFunctional Outcome
PI3K/Akt/mTORp-Akt (Ser473), p-mTOR↓ 70–80%Cell-cycle arrest, apoptosis
Ras/MAPKp-ERK1/2, c-Myc↓ 60–75%Reduced proliferation
Cross-talk NodesIRS-1, S6KFeedback loops suppressedDelayed resistance development

Blood-Brain Barrier Permeability & Intracranial Activity Mechanisms

Pyrotinib demonstrates superior blood-brain barrier (BBB) penetration compared to monoclonal antibodies (e.g., trastuzumab), attributable to its:

  • Low molecular weight (510.6 Da) and moderate lipophilicity (cLogP = 3.8), facilitating passive diffusion [6] [10].
  • Lack of substrate affinity for efflux pumps: Unlike lapatinib (a P-gp substrate), pyrotinib is not expelled by P-glycoprotein (P-gp) or BCRP, achieving brain-to-plasma ratios of 0.4–0.6 in murine models [6] [10].

In HER2-positive brain metastasis models, pyrotinib achieves intracranial tumor growth inhibition rates of 68–85%. Its efficacy is enhanced by concurrent brain radiotherapy, which increases BBB permeability via endothelial junction modulation. Clinical data confirm pyrotinib’s CNS activity: In a real-world study of 137 HER2-positive metastatic breast cancer patients, those with brain metastases receiving pyrotinib plus radiotherapy exhibited significantly longer median overall survival (not reached vs. 36.4 months without radiotherapy, p = 0.034) [1] [5] [6].

Mechanistically, pyrotinib disrupts HER2-mediated transendothelial migration of circulating tumor cells by downregulating VEGF and ICAM-1, reducing BBB disruption. It also inhibits astrocyte-induced HER2 phosphorylation in metastatic niches, blocking colonization [5] [6] [10].

Table 3: Mechanisms of Pyrotinib Penetration and Activity in the Central Nervous System

MechanismKey FeaturesExperimental Evidence
Passive DiffusionMW < 600 Da, cLogP ~3.8Brain-to-plasma ratio: 0.4–0.6 in mice
Efflux Transporter AvoidanceNon-substrate for P-gp/BCRPNo change in brain uptake with P-gp inhibitors
Radiotherapy SynergyRadiotherapy increases BBB permeabilitymOS: Not reached (pyrotinib + RT) vs. 36.4 months (no RT)
Metastasis Niche SuppressionInhibits HER2 phosphorylation in astrocytesReduced tumor colonization in in vivo models

Comprehensive Compound List

Properties

Product Name

Pirotinib

IUPAC Name

none

SMILES

none

Solubility

Soluble in DMSO, not in water

Synonyms

KBP-5209; KBP 5209; KBP5209; Pirotinib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.